molecular formula C13H26O3 B1212212 4-Oxatetradecanoic acid CAS No. 7420-16-8

4-Oxatetradecanoic acid

Cat. No. B1212212
CAS RN: 7420-16-8
M. Wt: 230.34 g/mol
InChI Key: ZYLHDTBQHXSLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Oxatetradecanoic acid and its analogs has been a subject of considerable interest. For instance, the synthesis of 2-methoxy-4-oxatetradecanoic acids demonstrated selective antifungal properties, highlighting the compound's potential in biological applications (Carballeira, O’Neill, & Parang, 2005). Another example includes the synthesis of carbon-13-labeled tetradecanoic acids, which aids in the detailed study of fatty acid metabolism (Sparrow, Patel, & Morrisett, 1983).

Molecular Structure Analysis

The molecular structure of 4-Oxatetradecanoic acid and related compounds has been extensively analyzed. A study on the molecular structure, first-order hyperpolarizability, and NBO analysis of a related compound provides insights into the stability and electronic properties of these molecules (Raju et al., 2015).

Chemical Reactions and Properties

4-Oxatetradecanoic acid undergoes various chemical reactions, indicating its potential in synthetic chemistry and biological applications. For instance, it exhibits fungicidal properties for Cryptococcus neoformans and inhibits the replication of human immunodeficiency virus I, showcasing its biological relevance (Langner et al., 1992).

Physical Properties Analysis

The physical properties of 4-Oxatetradecanoic acid, such as solubility, melting point, and boiling point, are crucial for its application in various chemical syntheses and formulations. However, specific studies focusing solely on the physical properties of 4-Oxatetradecanoic acid were not identified in the search, suggesting a gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for understanding the applications and handling of 4-Oxatetradecanoic acid. The study on the synthesis and evaluation of fatty acid metabolism in mouse myocardium using a related compound provides insight into the metabolic pathways and chemical stability of these acids (Lee et al., 2008).

Scientific Research Applications

Antifungal Properties

4-Oxatetradecanoic acid has demonstrated selective fungitoxicity, particularly against Cryptococcus neoformans and Aspergillus niger. This suggests its potential as an antifungal agent. Notably, its activity does not significantly differ between its racemic and S-enantiomer forms, indicating a mechanism of fungitoxicity beyond N-myristoyltransferases (NMT) inhibition (Carballeira, O’Neill, & Parang, 2005).

Medical Imaging Applications

16-Oxohexadecanoic acid, a related compound, has been studied for its potential as a radiotracer to evaluate fatty acid metabolism in the myocardium. This research suggests possible medical imaging applications for similar compounds, including 4-oxatetradecanoic acid (Lee et al., 2008).

Enzyme Activity and Stability

Research on the acylation of thermolysin with 4-oxatetradecanoic acid has provided insights into the effects of hydrophobicity of acyl groups on enzyme activity and stability. This study contributes to a broader understanding of enzyme modifications and their implications for industrial and biochemical applications (Urabe, Yamamoto, Yamada, & Okada, 1978).

Anti-HIV Activity

Synthesis of oxatetradecanoic acid analogs has been explored for their potential anti-HIV activity, offering avenues for novel therapeutic agents in the treatment of HIV-I (Devadas, Kishore, Adams, & Gordon, 1993).

Antiviral and Fungicidal Effects

4-Oxatetradecanoic acid has shown both antiviral and fungicidal effects, particularly against Cryptococcus neoformans and HIV-I. This dual activity positions it as a potential candidate for treating opportunistic fungal infections in HIV-I infected patients (Langner et al., 1992).

Environmental Applications

Studies on chromate-induced activation of hydrogen peroxide have utilized oxatetradecanoic acid derivatives in the degradation of organic pollutants, demonstrating its potential in environmental applications, particularly in water treatment (Bokare & Choi, 2010).

Nanotechnology and Material Science

4-Oxatetradecanoic acid has been used in the development of optical gating of photosensitive synthetic ion channels, indicating its utility in the fields of nanotechnology and material science (Ali et al., 2012).

Safety And Hazards

For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 4-Oxatetradecanoic acid .

properties

IUPAC Name

3-decoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLHDTBQHXSLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225195
Record name 4-Oxatetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxatetradecanoic acid

CAS RN

7420-16-8
Record name 4-Oxatetradecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxatetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxatetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxatetradecanoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxatetradecanoic acid
Reactant of Route 3
Reactant of Route 3
4-Oxatetradecanoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxatetradecanoic acid
Reactant of Route 5
Reactant of Route 5
4-Oxatetradecanoic acid
Reactant of Route 6
Reactant of Route 6
4-Oxatetradecanoic acid

Citations

For This Compound
88
Citations
CA Langner, JK Lodge, SJ Travis, JE Caldwell… - Journal of Biological …, 1992 - Elsevier
… 4-Oxatetradecanoic acid was fungicidal, producing a 10,000-… cell viability than 4-oxatetradecanoic acid but more potent … the antiviral effects of 4-oxatetradecanoic acid. O4 is able to …
Number of citations: 92 www.sciencedirect.com
NM Carballeira, R O'Neill, K Parang - Chemistry and physics of lipids, 2005 - Elsevier
… The unprecedented (±)-2-methoxy-4-oxatetradecanoic acid and the optically pure (S)-2-methoxy-4-oxatetradecanoic acid were synthesized in six steps and in 11–14% overall yields …
Number of citations: 11 www.sciencedirect.com
I Urabe, M Yamamoto, Y Yamada… - Biochimica et Biophysica …, 1978 - europepmc.org
… acid and 4-oxatetradecanoic acid. 2. The modified enzymes were isolated by gel filtration. … Acylation of amino groups with 4-oxatetradecanoic acid and tetradecanoic acid made the …
Number of citations: 16 europepmc.org
S Javid, MN Purohit, H Yogish Kumar… - Journal of Biologically …, 2020 - Taylor & Francis
… Cyanoethylation of n-decanol followed by hydrolysis was carried out to afford 4-oxatetradecanoic acid (17) as described in Scheme 4. The 7-oxatetradecanoic acid (17) was prepared …
Number of citations: 4 www.tandfonline.com
YW Tan, WJ Hong, JJH Chu - Antiviral Research, 2016 - Elsevier
… acid specifically inhibited the cleavage between VP4 and VP2, part of the virion maturation process required to ensure infectivity of progeny virions while 4-oxatetradecanoic acid …
Number of citations: 25 www.sciencedirect.com
CFH Allen, JA VanAllan - The Journal of Organic Chemistry, 1949 - ACS Publications
… Lactone (monomeric) of 14-hydroxy-4-oxatetradecanoic acid (IV… of 14-iodo-4-oxatetradecanoic acid in 300 ml. of dry methyl … 14-Hydroxy-4-oxatetradecanoic acid (VI). A mixture of 2 g. of …
Number of citations: 16 pubs.acs.org
T Strecker, A Maisa, S Daffis, R Eichler… - Virology …, 2006 - virologyj.biomedcentral.com
… (13 OM) and 4-oxatetradecanoic acid on the multiplication of … 4-oxatetradecanoic acid was found to be less active but still … -2-hydroxymyristic acid and 4-oxatetradecanoic acid (data not …
Number of citations: 100 virologyj.biomedcentral.com
NM Carballeira, R O'Neill, K Parang - Chemistry and physics of lipids, 2007 - Elsevier
… the 2-methoxy-4-oxatetradecanoic acid and 1. This difference … -4-oxatetradecanoic acid towards C. neoformans and A. niger. … This is not surprising since the 4-oxatetradecanoic acid is …
Number of citations: 21 www.sciencedirect.com
K Parang, EE Knaus, LI Wiebe, S Sardari… - Archiv der …, 1996 - Wiley Online Library
… In contrast, 12-chloro-4oxatetradecanoic acid (8a) was an inactive antifungal agent. Studies by Kishore et al.'14,151 suggest that a key feature for the NMT binding site is the omega-…
Number of citations: 69 onlinelibrary.wiley.com
ML Bryant, CA McWherter, NS Kishore… - Perspectives in drug …, 1993 - Springer
… observed, eg, 4-oxatetradecanoic acid was more efficiently … 4-Oxatetradecanoic acid was fungicidal for C. neoformans, … -fold less potent than 4oxatetradecanoic acid in reducing the …
Number of citations: 18 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.